2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile
Description
2-((3-Formyl-1H-indol-4-yl)oxy)acetonitrile is a synthetic indole derivative characterized by a formyl (-CHO) substituent at the 3-position of the indole ring and an acetonitrile (-CH2CN) group linked via an ether oxygen at the 4-position.
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(3-formyl-1H-indol-4-yl)oxy]acetonitrile |
InChI |
InChI=1S/C11H8N2O2/c12-4-5-15-10-3-1-2-9-11(10)8(7-14)6-13-9/h1-3,6-7,13H,5H2 |
InChI Key |
HMMBPKLUTKBRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC#N)C(=CN2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Formylation: The indole is then subjected to formylation at the 3-position using formylating agents such as Vilsmeier-Haack reagent.
Acetonitrile Introduction: The formylated indole is reacted with acetonitrile in the presence of a base to introduce the acetonitrile group at the 4-position via an ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 2-((3-carboxyl-1H-indol-4-yl)oxy)acetonitrile.
Reduction: The major product is 2-((3-hydroxymethyl-1H-indol-4-yl)oxy)acetonitrile.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
Key Intermediate in Drug Development
This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its ability to participate in various chemical reactions makes it a valuable component in the creation of complex drug molecules .
Case Studies
Research has demonstrated its effectiveness in synthesizing indole derivatives, which are known for their biological activity. For instance, derivatives of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile have been studied for their potential as complement factor B inhibitors, useful in treating ophthalmic diseases .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile serves as a versatile building block for synthesizing various organic compounds. It facilitates the formation of indole-based structures that are pivotal in drug discovery and material science .
Applications in Material Science
The compound's derivatives have been explored for their potential use in developing advanced materials such as polymers and nanomaterials. These materials can exhibit enhanced properties like conductivity and stability due to the unique characteristics imparted by the indole structure .
Fluorescent Probes
Biological Imaging Applications
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile can be modified to create fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes in real-time, aiding researchers in understanding complex biological mechanisms .
Biological Research
Enzyme Inhibition Studies
The compound has been employed in biological research to study enzyme inhibition and receptor binding. Its interactions with various biochemical pathways contribute to a deeper understanding of cellular functions and disease mechanisms .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs.
- Crystallographic Stability : Derivatives like 2-(4-methoxy-1H-indol-3-yl)acetonitrile form stable crystalline structures with defined intermolecular interactions (e.g., N–H···O and C–H···π bonds) , whereas formyl-containing analogs might exhibit different packing behaviors.
Biological Activity
2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. Indole derivatives are known for their diverse pharmacological properties, making them valuable in medicinal chemistry.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study involving indole-modified compounds demonstrated enhanced activity against estrogen receptor-positive breast cancer cells. The findings indicated that these derivatives could reduce cell viability and increase apoptotic activity in treated cells through mechanisms involving caspase activation .
Case Study: Anticancer Efficacy
A notable investigation focused on the synthesis and evaluation of indole derivatives, including 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile. The study reported:
- Cell Lines Tested : MCF-7 (breast cancer), LNCaP (prostate cancer), and others.
- Methodology : The MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Caspase activation |
| LNCaP | 12.5 | Apoptosis induction |
These results suggest a promising role for 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A synthesis study reported that various indole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Summary
In vitro tests revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These findings indicate that 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile has potential as an antimicrobial agent, particularly against specific strains of bacteria .
The biological activities of 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile may be attributed to several mechanisms:
- Induction of Apoptosis : Through caspase activation pathways which lead to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways essential for tumor growth.
- Antibacterial Mechanisms : Likely involving disruption of bacterial cell wall synthesis or function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((3-formyl-1H-indol-4-yl)oxy)acetonitrile?
- Methodology : The compound can be synthesized via formylation of indole derivatives followed by nucleophilic substitution. For example, 3-formyl-1H-indole intermediates are synthesized by refluxing with sodium acetate in acetic acid, as described for structurally analogous indole systems . Subsequent etherification with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound.
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and minimize side products like over-oxidation or polymerization .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- Chromatography : Use reversed-phase HPLC with a C18 column and acetonitrile/water gradient elution to assess purity (retention time: ~8–12 min under standard conditions) .
- Spectroscopy : Confirm the presence of the formyl group (FT-IR: ~1680–1700 cm⁻¹ for C=O stretch) and nitrile moiety (Raman: ~2240 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₈N₂O₂: 200.0586) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential acetonitrile vapor release .
- Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound be resolved?
- Structural Refinement :
- X-ray Diffraction : Grow single crystals via slow evaporation in methanol/ethyl acetate. Use SHELXL for refinement, focusing on resolving disorder in the formyl or ether groups .
- Data Validation : Cross-validate with solid-state NMR (¹³C CP-MAS) to confirm bond angles and torsional strain .
- Example Contradiction : Discrepancies in dihedral angles between the indole ring and acetonitrile moiety may arise from solvent effects during crystallization.
Q. What strategies optimize regioselective formylation at the indole 3-position?
- Synthetic Design :
- Catalytic Systems : Use Vilsmeier-Haack conditions (POCl₃/DMF) for directed formylation, ensuring minimal side reactions at the 4- or 5-positions .
- Protecting Groups : Temporarily protect the indole NH with Boc groups to direct formylation to the 3-position .
- Yield Optimization : Reaction at 0–5°C reduces over-formylation, achieving >80% selectivity .
Q. How can computational modeling predict biological activity against enzyme targets?
- In Silico Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
